[(S)-1-(2-Amino-ethyl)-piperidin-3-yl]-benzyl-isopropyl-amine [(S)-1-(2-Amino-ethyl)-piperidin-3-yl]-benzyl-isopropyl-amine
Brand Name: Vulcanchem
CAS No.:
VCID: VC13447164
InChI: InChI=1S/C17H29N3/c1-15(2)20(13-16-7-4-3-5-8-16)17-9-6-11-19(14-17)12-10-18/h3-5,7-8,15,17H,6,9-14,18H2,1-2H3/t17-/m0/s1
SMILES: CC(C)N(CC1=CC=CC=C1)C2CCCN(C2)CCN
Molecular Formula: C17H29N3
Molecular Weight: 275.4 g/mol

[(S)-1-(2-Amino-ethyl)-piperidin-3-yl]-benzyl-isopropyl-amine

CAS No.:

Cat. No.: VC13447164

Molecular Formula: C17H29N3

Molecular Weight: 275.4 g/mol

* For research use only. Not for human or veterinary use.

[(S)-1-(2-Amino-ethyl)-piperidin-3-yl]-benzyl-isopropyl-amine -

Specification

Molecular Formula C17H29N3
Molecular Weight 275.4 g/mol
IUPAC Name (3S)-1-(2-aminoethyl)-N-benzyl-N-propan-2-ylpiperidin-3-amine
Standard InChI InChI=1S/C17H29N3/c1-15(2)20(13-16-7-4-3-5-8-16)17-9-6-11-19(14-17)12-10-18/h3-5,7-8,15,17H,6,9-14,18H2,1-2H3/t17-/m0/s1
Standard InChI Key PDZUPCVZVJKDPZ-KRWDZBQOSA-N
Isomeric SMILES CC(C)N(CC1=CC=CC=C1)[C@H]2CCCN(C2)CCN
SMILES CC(C)N(CC1=CC=CC=C1)C2CCCN(C2)CCN
Canonical SMILES CC(C)N(CC1=CC=CC=C1)C2CCCN(C2)CCN

Introduction

Chemical Identity and Structural Characteristics

[(S)-1-(2-Amino-ethyl)-piperidin-3-yl]-benzyl-isopropyl-amine (CAS: 1354007-41-2) is a tertiary amine featuring a chiral piperidine core substituted with a benzyl-isopropyl-amine group and a 2-aminoethyl side chain. Its molecular formula is C₁₇H₂₉N₃, with a molecular weight of 275.4 g/mol . The stereochemistry at the piperidine nitrogen (S-configuration) and the 3-position of the piperidine ring critically influence its biological interactions .

Key Structural Features:

  • Piperidine Ring: A six-membered heterocyclic structure providing conformational rigidity.

  • 2-Aminoethyl Side Chain: Enhances hydrogen-bonding capacity and solubility in aqueous media.

  • Benzyl-Isopropyl-Amide Group: Introduces hydrophobicity and potential for π-π interactions with aromatic residues in biological targets .

Table 1: Molecular Properties

PropertyValueSource
Molecular FormulaC₁₇H₂₉N₃
Molecular Weight275.4 g/mol
IUPAC Name(3S)-1-(2-aminoethyl)-N-benzyl-N-propan-2-ylpiperidin-3-amine
CAS Number1354007-41-2

Synthesis and Industrial Production

Synthetic Routes

The synthesis involves multi-step organic reactions, typically starting with functionalization of the piperidine ring. A common approach includes:

  • Ring Formation: Cyclization of δ-valerolactam derivatives under basic conditions to yield the piperidine scaffold.

  • Aminoethylation: Reaction with 2-chloroethylamine hydrochloride in the presence of a base (e.g., K₂CO₃) to introduce the aminoethyl group.

  • Benzyl-Isopropyl-Amide Coupling: Ullmann-type coupling or reductive amination using benzyl-isopropyl ketone and catalytic hydrogenation .

Industrial-scale production employs continuous flow reactors to optimize yield (typically 65–75%) and purity (>98%). Automated systems ensure precise control over reaction parameters (temperature: 50–80°C; pressure: 1–3 atm).

Table 2: Optimized Reaction Conditions

StepReagents/ConditionsYield
Piperidine Formationδ-Valerolactam, KOH, EtOH, reflux85%
Aminoethylation2-Chloroethylamine, K₂CO₃, DMF72%
Amide CouplingBenzyl-isopropyl ketone, Pd/C, H₂68%

Biological Activities and Mechanisms

Neurotransmitter Modulation

The compound exhibits affinity for dopamine D₂ and serotonin 5-HT₁A receptors, with IC₅₀ values of 120 nM and 240 nM, respectively . Its mechanism involves:

  • Competitive inhibition of dopamine reuptake in synaptic clefts.

  • Partial agonism at 5-HT₁A receptors, modulating anxiety-related pathways .

Neuroprotective Effects

In vitro studies using SH-SY5Y neuronal cells demonstrated a 40% reduction in oxidative stress (ROS levels) at 10 μM concentration. This activity correlates with the compound’s ability to scavenge hydroxyl radicals (- OH) and upregulate glutathione synthesis.

Table 3: Biological Activity Profile

TargetActivity (IC₅₀/EC₅₀)Model System
Dopamine D₂ Receptor120 nMRadioligand binding assay
5-HT₁A Receptor240 nMcAMP inhibition assay
Oxidative StressEC₅₀ = 8.5 μMSH-SY5Y cells

Applications in Medicinal Chemistry

Antipsychotic Drug Development

Structural analogs of this compound have entered preclinical trials for schizophrenia, showing a 50% reduction in positive symptoms (e.g., hallucinations) in rodent models . Key advantages include:

  • High blood-brain barrier permeability (LogP = 2.3).

  • Minimal off-target binding to histamine H₁ receptors (IC₅₀ > 1 μM) .

Hazard CategoryGHS CodePrecautionary Measures
Eye DamageCategory 1Use chemical goggles
Skin SensitizationCategory 1BWear nitrile gloves
Respiratory ToxicityCategory 2Use fume hood

Comparative Analysis with Structural Analogs

Key Differentiators

  • Versus [(R)-1-(2-Amino-ethyl)-piperidin-3-yl]-benzyl-isopropyl-amine: The S-enantiomer shows 5-fold higher affinity for dopamine D₂ receptors due to optimal steric alignment with the receptor’s hydrophobic pocket .

  • Versus Piperidine-Benzylamine Derivatives: The isopropyl group enhances metabolic stability (t₁/₂ = 6.2 h vs. 2.1 h for methyl-substituted analogs).

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